![molecular formula C12H14N4OS2 B2679377 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide CAS No. 329921-13-3](/img/structure/B2679377.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide
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Description
“2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide” is a compound that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-1,3,4-thiadiazole derivatives have been synthesized in high yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The structure of similar compounds has been confirmed by X-ray single crystal diffraction analysis .
Chemical Reactions Analysis
These compounds have been found to form charge transfer complexes with various acceptors . They have also shown significant inhibitory activity against the enzyme urease .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, the IR spectrum of a similar compound showed a characteristic band at 1713 cm−1, which could be attributed to C=O stretching frequency .
Scientific Research Applications
- Research : Novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives have been synthesized and evaluated for their urease inhibitory activity. These compounds exhibit high activity against the enzyme, with compound 7j showing particularly favorable interactions with the active site .
- Application : The compound serves as a precursor in the preparation of thiadiazoleacetate crystals, which are used in cephalosporin synthesis .
- Role : Computational chemistry has been employed to explore the structural and chemical properties of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide and related derivatives .
- Other Activities : These derivatives also show potential as antidepressants, antitumor agents, anti-inflammatory compounds, and more .
- Physical Characteristics : 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide exists as colorless crystals or white crystalline powder. It has weak alkalinity and is slightly soluble in water, but more soluble in alcohols and ethers .
- Efficient Synthesis : Researchers have developed efficient synthetic routes for this compound, achieving high isolated yields. For example, it can be synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Urease Inhibition
Cephalosporin Precursor
Computational Chemistry Studies
Biological Activities
Solubility and Physical Properties
Synthetic Improvements
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-8(9-5-3-2-4-6-9)14-10(17)7-18-12-16-15-11(13)19-12/h2-6,8H,7H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRSEYMLXNPJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide |
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